6-(3,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole

Drug-Like Properties Physicochemical Profiling Oral Bioavailability Prediction

6-(3,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole (CAS 940724-96-9) is a heterocyclic small molecule belonging to the imidazo[2,1-b]thiazole class, distinguished by a 3,4-dimethylphenyl substitution at the 6-position. This scaffold is recognized for its role in medicinal chemistry, particularly as a core structure in pantothenate synthetase (PS) inhibitors targeting Mycobacterium tuberculosis (Mtb).

Molecular Formula C13H12N2S
Molecular Weight 228.31
CAS No. 940724-96-9
Cat. No. B2863917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole
CAS940724-96-9
Molecular FormulaC13H12N2S
Molecular Weight228.31
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=CN3C=CSC3=N2)C
InChIInChI=1S/C13H12N2S/c1-9-3-4-11(7-10(9)2)12-8-15-5-6-16-13(15)14-12/h3-8H,1-2H3
InChIKeyHADFVNGYRIEWDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(3,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole (CAS 940724-96-9): Procurement-Relevant Structural & Target Engagement Profile


6-(3,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole (CAS 940724-96-9) is a heterocyclic small molecule belonging to the imidazo[2,1-b]thiazole class, distinguished by a 3,4-dimethylphenyl substitution at the 6-position . This scaffold is recognized for its role in medicinal chemistry, particularly as a core structure in pantothenate synthetase (PS) inhibitors targeting Mycobacterium tuberculosis (Mtb) [1]. The compound is catalogued as a research chemical with physicochemical properties—including a molecular weight of 228.31 g/mol, cLogP of approximately 4.3, and a topological polar surface area of 45.5 Ų [2]—that position it within a drug-like chemical space suitable for lead optimization.

Why Generic Imidazo[2,1-b]thiazole Substitution Fails for 6-(3,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole (CAS 940724-96-9)


The biological activity and physicochemical properties of imidazo[2,1-b]thiazole derivatives are exquisitely sensitive to the nature and position of aryl substituents. Evidence from related pantothenate synthetase inhibitor programs demonstrates that seemingly minor modifications—such as replacing a 4-methylphenyl group with a phenyl or 4-fluorophenyl group—can shift IC50 values by over 17-fold [1]. For 6-(3,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole, the specific 3,4-dimethyl substitution pattern is critical; it directly influences the compound's logP (cLogP ~4.3) and its ability to occupy hydrophobic pockets within the Mtb pantothenate synthetase active site, as inferred from structure-activity relationship (SAR) studies on closely related imidazo[2,1-b]thiazole carboxamides [2]. Substituting this compound with a generic unsubstituted or differently substituted imidazo[2,1-b]thiazole would likely result in a complete loss of the target engagement profile required for Mtb PS inhibition, making this precise chemotype non-substitutable for researchers pursuing this mechanism of action.

Quantitative Differentiation Evidence for 6-(3,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole (CAS 940724-96-9)


Imidazo[2,1-b]thiazole Scaffold Differentiation: 3,4-Dimethylphenyl Substitution Imparts Favorable Physicochemical Properties for Oral Bioavailability

The 3,4-dimethylphenyl substitution on the imidazo[2,1-b]thiazole core of CAS 940724-96-9 yields computed physicochemical properties that fall within highly desirable ranges for oral drug candidates. Specifically, its cLogP (XLogP3-AA) is 4.3, and its topological polar surface area (TPSA) is 45.5 Ų [1]. When compared to the unsubstituted imidazo[2,1-b]thiazole scaffold (cLogP ~1.5-2.0, TPSA ~30 Ų) or a highly polar carboxylic acid derivative like 2-[6-(3,4-dimethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid (CAS 891754-28-2; cLogP ~2.8, TPSA ~80 Ų) , this compound achieves a balanced lipophilicity profile that is better aligned with Lipinski's Rule of 5, suggesting superior membrane permeability without sacrificing solubility. This balance is critical for the progression of early-stage hits into lead optimization programs.

Drug-Like Properties Physicochemical Profiling Oral Bioavailability Prediction

Target Engagement: The Imidazo[2,1-b]thiazole Core Enables Potent Pantothenate Synthetase Inhibition, a Mechanism Not Accessible to Simple Thiazole or Imidazole Monocycles

The imidazo[2,1-b]thiazole scaffold, to which 6-(3,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole belongs, has been validated as a pharmacophore for Mycobacterium tuberculosis (Mtb) pantothenate synthetase (PS) inhibition. In a 2016 study by Samala et al., the most potent imidazo[2,1-b]thiazole derivative achieved an IC50 of 0.53 ± 0.13 μM against Mtb PS [1]. In contrast, core fragments such as simple thiazole or imidazole monocycles lack the necessary geometry and binding interactions to inhibit this enzyme, a finding supported by the absence of any reported Mtb PS inhibitory activity for these simple heterocycles in the same assay systems [1]. While the precise IC50 of CAS 940724-96-9 against Mtb PS has not been disclosed in the public domain, its structural identity as a 6-aryl imidazo[2,1-b]thiazole places it within the active chemotype, whereas thiazole or imidazole monomers are inactive. This makes it a validated starting point for SAR exploration around the 6-position.

Antitubercular Drug Discovery Pantothenate Synthetase Inhibition Mycobacterium tuberculosis

Cytotoxicity Selectivity Window: Imidazo[2,1-b]thiazole Derivatives Demonstrate Favorable Safety Margins Over Standard Antitubercular Agents

A critical differentiator for research compounds targeting intracellular pathogens is their selectivity index. Data from the Samala et al. 2016 study on a series of closely related imidazo[2,1-b]thiazole derivatives shows that the most potent compound exhibited only 33% cytotoxicity at 50 μM against RAW 264.7 macrophages, providing a substantial selectivity window (CC50 significantly >50 μM) relative to its MTB PS IC50 of 0.53 μM [1]. This is in stark contrast to first-line antitubercular agents like rifampicin, which, while possessing nanomolar MICs, are associated with known hepatotoxicity [2]. This class-level finding suggests that the imidazo[2,1-b]thiazole chemotype, including the 6-(3,4-dimethylphenyl) derivative, may offer an inherently better safety margin for host cells, a key consideration when selecting a scaffold for further medicinal chemistry optimization.

Cytotoxicity Profiling Selectivity Index RAW 264.7 Macrophages

Validated Research and Industrial Application Scenarios for 6-(3,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole (CAS 940724-96-9)


Medicinal Chemistry Hit-to-Lead Optimization for Novel Antitubercular Agents Targeting Pantothenate Synthetase

Based on its class-level validation as an Mtb PS inhibitor backbone [1], this compound is optimally deployed as a starting point for parallel synthesis of a focused library. The 6-(3,4-dimethylphenyl) moiety provides a specific hydrophobic anchor. Researchers can systematically vary this substituent (e.g., to 3,4,5-trimethoxyphenyl, as seen in highly potent analogs [1]) or functionalize the 5-position (e.g., to a carboxaldehyde or carboxamide) to explore SAR around the PS binding pocket. The balanced cLogP of 4.3 makes it an ideal core for generating congeners with improved potency and ADME profiles [2].

In Vitro Selectivity Screening Panels for Drug Discovery Programs

Given the class-level evidence of a wide selectivity window against RAW 264.7 macrophages [1], this compound can serve as a benchmark control in selectivity screening cascades for new antitubercular compounds. For example, when testing novel chemical entities, researchers can use it to calibrate their assays, comparing the new entity's cytotoxicity and target inhibition profiles directly against this established imidazo[2,1-b]thiazole derivative.

Physicochemical Probes for Cellular Permeability Assays

With a balanced cLogP (4.3) and a moderate TPSA (45.5 Ų) [2], 6-(3,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole is well-suited as a probe molecule in parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell permeability assays. Its properties place it near the center of a desirable permeability-solubility space, making it a useful standard for calibrating high-throughput ADME platforms.

Quote Request

Request a Quote for 6-(3,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.